2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
説明
特性
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-30-18-5-3-2-4-14(18)12-13-25-22(29)17-10-11-19-20(17)26-23(31-19)27-21(28)15-6-8-16(24)9-7-15/h2-9,17H,10-13H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIVZEAFTPGJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS Number: 941967-97-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 439.5 g/mol
- Structure : The compound features a cyclopentathiazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of thiazole and triazole have shown significant activity against various cancer cell lines. In particular:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of cellular pathways such as the p53 signaling pathway and inhibition of topoisomerases .
- Case Study : A related compound demonstrated an IC value of 6.2 µM against colon carcinoma HCT-116 cells, suggesting that structural modifications can enhance efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural analogs have exhibited promising antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies indicate that thiazole derivatives possess moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans.
- Data Table :
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 32 |
| Compound B | Antifungal | C. albicans | 62.5 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, compounds with similar structures have been noted for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Research Findings : In vitro studies revealed a significant reduction in inflammatory markers in cell cultures treated with thiazole derivatives.
The biological activities of 2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may act as enzyme inhibitors affecting metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways leading to apoptosis in malignant cells.
- Oxidative Stress Induction : Some derivatives are known to increase oxidative stress in targeted cells, contributing to their cytotoxic effects.
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
Synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalytic systems. Key steps include:
- Amide bond formation between the fluorobenzamido group and the cyclopenta[d]thiazole core under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent) .
- Protection/deprotection strategies for the methoxyphenethyl amine moiety to avoid side reactions .
- Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Basic: How is the compound structurally characterized to confirm regiochemistry and functional group integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR resolve the cyclopenta[d]thiazole ring conformation (e.g., diastereotopic protons at δ 2.8–3.2 ppm) and confirm the 4-fluorobenzamido substitution (aromatic protons at δ 7.3–7.9 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 454.1523) .
- X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry of the cyclopentane ring .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ kits, noting IC values .
- Cellular viability assays (e.g., MTT in cancer cell lines) with dose-response curves (1 nM–100 µM) to assess cytotoxicity .
- Solubility profiling in PBS (pH 7.4) and DMSO to guide in vitro testing protocols; low aqueous solubility (<10 µM) may necessitate formulation optimization .
Advanced: How to resolve contradictions in bioactivity data across different cell lines or assays?
Methodological Answer:
- Dose-response normalization : Account for variations in cell permeability (e.g., P-gp efflux in resistant lines) using verapamil as an inhibitor .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets (e.g., tubulin, HSP90) .
- Metabolic stability analysis (e.g., liver microsome assays) to rule out rapid degradation skewing IC values .
Advanced: What strategies validate its hypothesized receptor-binding mode?
Methodological Answer:
- Molecular docking : Perform with Glide (Schrödinger Suite) using crystal structures of target receptors (e.g., EGFR PDB: 1M17). Key interactions: fluorobenzamido with Lys721 and thiazole with Met769 .
- Site-directed mutagenesis : Engineer receptor mutants (e.g., T790M in EGFR) to test binding affinity shifts via surface plasmon resonance (SPR) .
- Free-energy calculations : Use MM/GBSA to quantify binding energy contributions of substituents (e.g., 4-fluoro vs. 4-chloro analogs) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?
Methodological Answer:
- Core modifications : Replace cyclopentane with cyclohexane to assess ring size impact on conformational flexibility .
- Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the benzamido position to modulate π-π stacking .
- Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to evaluate heterocycle tolerance .
Advanced: What experimental protocols assess its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hrs. Monitor degradation via LC-MS .
- Plasma stability assay : Incubate in human plasma (37°C, 1–4 hrs), quench with acetonitrile, and quantify parent compound using LC-MS/MS .
- Photostability testing : Expose to UV light (320–400 nm) for 48 hrs; track decomposition products .
Advanced: How to leverage computational tools for predicting metabolic pathways?
Methodological Answer:
- In silico metabolism prediction : Use MetaSite (Molecular Discovery) to identify likely Phase I oxidation sites (e.g., cyclopentane ring) and Phase II glucuronidation .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to predict drug-drug interactions .
- MD simulations : Run 100-ns simulations in explicit solvent to predict metabolite formation from reactive intermediates .
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